molecular formula C48H93NO10 B1249019 Catacerebroside B

Catacerebroside B

Número de catálogo: B1249019
Peso molecular: 844.3 g/mol
Clave InChI: NUBWPJRCBFPJEK-HGOUHTFASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Catacerebroside B is a glycosphingolipid belonging to the cerebroside family, characterized by a sphingoid base linked to a monosaccharide (typically glucose or galactose) and a fatty acyl chain. Its IUPAC name is N-(2R-hydroxy-17Z-tetracosenoyl)-1-beta-glucosyl-4R-hydroxy-sphinganine, with the molecular formula C₄₈H₉₃NO₁₀ and a molecular weight of 843.68 g/mol . Structurally, it is classified as HexCer 42:1;O4, indicating a hexosylceramide with 42 carbons in the sphingoid-fatty acyl chain, one double bond, and four hydroxyl groups .

Propiedades

Fórmula molecular

C48H93NO10

Peso molecular

844.3 g/mol

Nombre IUPAC

(Z,2R)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-2-hydroxytetracos-17-enamide

InChI

InChI=1S/C48H93NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h13,15,39-46,48,50-56H,3-12,14,16-38H2,1-2H3,(H,49,57)/b15-13-/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1

Clave InChI

NUBWPJRCBFPJEK-HGOUHTFASA-N

SMILES isomérico

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)[C@@H](CCCCCCCCCCCCCC/C=C\CCCCCC)O)O)O

SMILES canónico

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(CCCCCCCCCCCCCCC=CCCCCCC)O)O)O

Sinónimos

catacerebroside B

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Catacerebroside A

  • Structure: Catacerebroside A (C₄₉H₉₁NO₉, MW: 837.67 g/mol) shares a glucosyl-sphingoid backbone with Catacerebroside B but differs in its acyl chain and hydroxylation. It contains a 17Z-tetracosenoyl group and a sphing-4E,8E-dienine base, classified as HexCer 43:3;O3 .
  • Key Differences :
    • Acyl Chain Length : Catacerebroside A has a longer acyl chain (C24 vs. C22 in this compound).
    • Hydroxylation : this compound has an additional hydroxyl group at the 4R position of the sphinganine base, enhancing polarity .
    • Bioactivity : Catacerebroside A from Mortierella alpina demonstrated moderate cytotoxicity against cancer cell lines (IC₅₀: 15–20 μM), while this compound’s hydroxylation may influence its solubility and membrane interaction .

Allantoside

  • Structure: Allantoside (C₄₃H₈₁NO₉, MW: 755.59 g/mol) is a shorter-chain cerebroside (HexCer 37:2;O3) with a pentadecanoyl acyl chain and sphing-4E,8E-dienine base .
  • Key Differences :
    • Chain Length : Shorter acyl chain (C15 vs. C22 in this compound) reduces hydrophobicity.
    • Functional Role : Allantoside is associated with stress responses in plants, whereas this compound’s hydroxylation suggests specialized roles in eukaryotic membranes .

Table 1: Structural Comparison of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Classification Acyl Chain Length Hydroxylation Sites
This compound C₄₈H₉₃NO₁₀ 843.68 HexCer 42:1;O4 C22 4R-hydroxy
Catacerebroside A C₄₉H₉₁NO₉ 837.67 HexCer 43:3;O3 C24 None
Allantoside C₄₃H₈₁NO₉ 755.59 HexCer 37:2;O3 C15 None

Functional and Bioactive Comparisons

Anti-Inflammatory Activity

  • This compound: Limited direct studies, but hydroxylation patterns correlate with enhanced anti-inflammatory effects in related cerebrosides (e.g., Cortenuamides A–C reduced TNF-α by 40–60% at 10 μM) .
  • Catacerebroside A : Exhibited weaker activity (20% TNF-α inhibition at 10 μM) due to reduced polarity .

Membrane Interaction

Cytotoxicity

  • This compound : Unreported in literature, but structural similarity to Mortierella cerebrosides suggests possible activity against fungal pathogens .
  • Allantoside: No cytotoxicity reported, emphasizing functional divergence despite structural overlap .

Q & A

Basic: What are the standard protocols for isolating and characterizing Catacerebroside B from natural sources?

Methodological Answer:
Isolation typically involves solvent extraction (e.g., methanol-chloroform mixtures) followed by chromatographic techniques like column chromatography (silica gel or Sephadex) and HPLC for purification. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (MS) to confirm structural identity. Purity is validated via thin-layer chromatography (TLC) and HPLC-UV analysis. Researchers should adhere to detailed experimental reporting standards, including solvent ratios, temperature conditions, and spectral data interpretation, to ensure reproducibility .

Basic: How can researchers validate the identity and purity of synthesized this compound?

Methodological Answer:
Validation involves a multi-tiered approach:

  • Structural Confirmation: Compare NMR chemical shifts and MS fragmentation patterns with published databases or authentic standards.
  • Purity Assessment: Use HPLC with diode-array detection (DAD) or evaporative light scattering (ELS) to quantify impurities (>95% purity is typical for biological studies).
  • Reproducibility: Document batch-to-batch variability using statistical measures (e.g., relative standard deviation for retention times). Cross-laboratory validation is recommended to address instrumentation biases .

Advanced: What experimental design considerations are critical for studying this compound’s bioactivity in heterogeneous biological samples?

Methodological Answer:

  • Sample Heterogeneity: Use standardized cell lines or primary cultures with strict passage number controls. For in vivo studies, employ genetically homogeneous animal models.
  • Dose-Response Curves: Optimize using Hill slope analysis to account for non-linear effects.
  • Controls: Include vehicle controls, positive controls (e.g., known sphingolipid modulators), and matrix-matched blanks to isolate compound-specific effects.
  • Statistical Power: Calculate sample size a priori using tools like G*Power, factoring in effect size and variability from pilot studies .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies to identify trends, adjusting for variables like assay type (e.g., cell-free vs. cell-based), concentration ranges, and exposure times.
  • Methodological Audit: Compare protocols for differences in compound solubility (e.g., use of detergents), cell viability assays (MTT vs. ATP-based), or endotoxin contamination.
  • Replication Studies: Systematically replicate conflicting experiments under controlled conditions, documenting all variables in supplemental materials .

Advanced: What strategies improve the translational relevance of in vitro findings on this compound to in vivo or clinical models?

Methodological Answer:

  • Pharmacokinetic Profiling: Conduct ADME (absorption, distribution, metabolism, excretion) studies early, using LC-MS/MS to quantify plasma and tissue concentrations.
  • Disease-Relevant Models: Use patient-derived xenografts (PDX) or organoids to mimic human pathophysiology.
  • Mechanistic Depth: Pair phenotypic assays with omics approaches (e.g., lipidomics, transcriptomics) to identify biomarkers of response.
  • Preclinical Rigor: Follow ARRIVE guidelines for animal studies to enhance reproducibility .

Basic: What ethical considerations apply to research involving this compound, particularly in animal or human-derived models?

Methodological Answer:

  • Animal Studies: Adhere to institutional Animal Care and Use Committee (IACUC) protocols, minimizing sample sizes via power calculations.
  • Human Tissues: Obtain informed consent for primary cell lines and de-identify data per HIPAA/GDPR standards.
  • Biosafety: Classify this compound under appropriate hazard levels (e.g., NIH Risk Group 1/2) based on cytotoxicity profiles .

Advanced: How can researchers address the challenges of studying this compound’s synergistic effects with other sphingolipids?

Methodological Answer:

  • Isobolographic Analysis: Quantify synergy using combination index (CI) calculations, where CI < 1 indicates synergism.
  • Mechanistic Triangulation: Use siRNA knockdown or CRISPR-Cas9 to disrupt pathways (e.g., ceramide synthases) and isolate interaction nodes.
  • High-Throughput Screens: Employ dose-matrix designs (e.g., 8x8 concentration grids) to map interaction landscapes .

Basic: What emerging analytical techniques enhance the study of this compound’s structural dynamics?

Methodological Answer:

  • Cryo-Electron Microscopy (Cryo-EM): Resolve membrane interactions at near-atomic resolution.
  • Molecular Dynamics (MD) Simulations: Model lipid bilayer incorporation using software like GROMACS.
  • MALDI-TOF Imaging: Spatially map distribution in tissue sections. Cross-validate findings with immunohistochemistry for ceramide-related targets .

Advanced: How should hypothesis-driven and exploratory research approaches be balanced in this compound studies?

Methodological Answer:

  • Hybrid Frameworks: Begin with hypothesis-driven targets (e.g., this compound’s role in apoptosis) but allocate 20–30% of resources to unbiased screens (e.g., phosphoproteomics).
  • Adaptive Designs: Use Bayesian statistics to iteratively refine hypotheses based on interim data.
  • Falsifiability: Predefine exclusion criteria (e.g., lack of caspase activation) to avoid confirmation bias .

Advanced: What interdisciplinary collaborations are essential for advancing this compound research?

Methodological Answer:

  • Chemistry-Biology Interface: Partner with synthetic chemists to optimize bioavailability via prodrug design.
  • Computational Modeling: Collaborate with bioinformaticians to predict off-target effects using QSAR models.
  • Clinical Translation: Engage pharmacologists for Phase 0 microdosing trials, leveraging FDA exploratory IND guidelines .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.